molecular formula C19H18BrNO2 B3244210 (1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide CAS No. 1609408-99-2

(1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide

Cat. No.: B3244210
CAS No.: 1609408-99-2
M. Wt: 372.3
InChI Key: HELMZOWKLPZIRN-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide is a useful research compound. Its molecular formula is C19H18BrNO2 and its molecular weight is 372.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide , identified by the CAS number 1609408-99-2 , is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique structure, which includes a benzodioxole moiety and a naphthyl group, suggests potential applications in pharmacology, particularly in the modulation of neurotransmitter systems.

  • Molecular Formula : C19H18BrN O2
  • Molecular Weight : 372.26 g/mol
  • Chemical Structure : The compound features a benzodioxole ring and a naphthylmethyl group, contributing to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors. Specifically, they may act as modulators of serotonin and dopamine pathways, which are crucial in regulating mood, cognition, and behavior.

Pharmacological Studies

  • Neurotransmitter Modulation : Studies have shown that benzodioxole derivatives can influence serotonin receptor activity, suggesting potential antidepressant or anxiolytic effects. For instance, compounds within this class have demonstrated selective serotonin reuptake inhibition in vitro.
  • Cytotoxicity : Preliminary studies on the cytotoxic effects of this compound indicate that it may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
  • Case Studies :
    • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzodioxole compounds and found that modifications to the naphthyl group significantly affected receptor affinity and selectivity.
    • Another case study highlighted the compound's potential in treating neurodegenerative diseases by modulating neuroinflammatory responses.

In Vivo Studies

In vivo studies are essential to understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been used to assess its efficacy in reducing anxiety-like behaviors and improving cognitive function.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationInhibition of serotonin reuptake
CytotoxicitySelective toxicity towards cancer cells
Anxiety ReductionReduction in anxiety-like behaviors in models
Cognitive EnhancementImprovement in learning and memory tasks

Safety and Toxicology

Like many synthetic compounds, this compound requires thorough safety evaluations. Preliminary safety assessments indicate potential irritancy upon dermal exposure and respiratory toxicity when inhaled. Long-term studies are necessary to fully understand its toxicological profile.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2.BrH/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18;/h1-10,20H,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELMZOWKLPZIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609408-99-2
Record name 1,3-Benzodioxole-5-methanamine, N-(1-naphthalenylmethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.